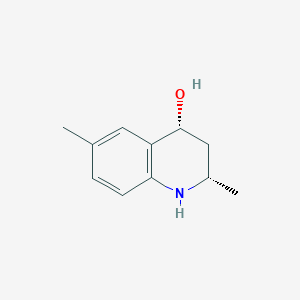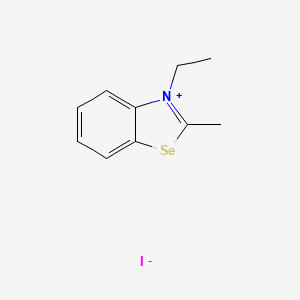![molecular formula C11H6N2OS2 B1654956 4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile CAS No. 29947-08-8](/img/structure/B1654956.png)
4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s unique structure, featuring a thiazolidine ring with a thioxo group and a cyanobenzylidene substituent, contributes to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of a thiazolidinone precursor with an aromatic aldehyde. The general steps are as follows :
Formation of Thiazolidinone Precursor: The reaction between carbon disulfide, an aromatic amine, and ammonium hydroxide produces ammonium O-aryldithiocarbamate salts.
Cyclization: The ammonium O-aryldithiocarbamate salts react with chloroacetic acid to form N-arylthiazolidinones.
Knoevenagel Condensation: The N-arylthiazolidinones react with an aromatic aldehyde, such as 4-cyanobenzaldehyde, in the presence of a base like sodium acetate in glacial acetic acid to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high yields and purity.
化学反应分析
Types of Reactions
4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanobenzylidene moiety can be reduced to form corresponding amines.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
作用机制
The mechanism of action of 4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interfere with cellular pathways by modulating the activity of specific proteins and receptors. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.
相似化合物的比较
Similar Compounds
- (5Z)-2-Thioxo-5-(4-methoxybenzylidene)thiazolidine-4-one
- (5Z)-2-Thioxo-5-(4-nitrobenzylidene)thiazolidine-4-one
- (5Z)-2-Thioxo-5-(4-chlorobenzylidene)thiazolidine-4-one
Uniqueness
4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile is unique due to the presence of the cyanobenzylidene substituent, which imparts distinct electronic properties and reactivity compared to other thiazolidinone derivatives. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with specific properties .
属性
CAS 编号 |
29947-08-8 |
|---|---|
分子式 |
C11H6N2OS2 |
分子量 |
246.3 g/mol |
IUPAC 名称 |
4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile |
InChI |
InChI=1S/C11H6N2OS2/c12-6-8-3-1-7(2-4-8)5-9-10(14)13-11(15)16-9/h1-5H,(H,13,14,15)/b9-5- |
InChI 键 |
KQZYUFUWQRAWLE-UITAMQMPSA-N |
SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C#N |
手性 SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)C#N |
规范 SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C#N |
Key on ui other cas no. |
29947-08-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N,N-Diethylethanamine;3-[2-[(E)-2-[(3E)-2-(N-phenylanilino)-3-[(2Z)-2-[1-(3-sulfopropyl)benzo[e][1,3]benzothiazol-2-ylidene]ethylidene]cyclopenten-1-yl]ethenyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1654886.png)


![[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B1654889.png)

![2-[(4S)-2,2-Dimethyl-1,3-dioxan-4-YL]-2-methylheptan-3-one](/img/structure/B1654894.png)

![5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B1654896.png)
